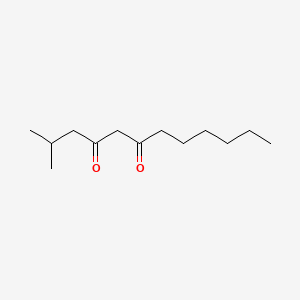

2-Methyldodecane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94231-93-3 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-methyldodecane-4,6-dione |

InChI |

InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

PHVJAYGOLQGSCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CC(=O)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Methyldodecane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2-Methyldodecane-4,6-dione, a long-chain β-diketone. Given the limited availability of direct literature on this specific compound, this guide leverages established methodologies for the synthesis and analysis of analogous β-dicarbonyl compounds. β-Diketones are significant intermediates in organic synthesis, particularly for the creation of heterocyclic compounds, and are also studied for their potential biological activities.[1]

Proposed Synthesis of this compound

The most classical and versatile method for the synthesis of β-diketones is the Claisen condensation.[2] Specifically, a mixed Claisen condensation between a ketone and an ester in the presence of a strong base is a suitable approach for preparing unsymmetrical β-diketones like this compound.[3][4]

The proposed reaction involves the condensation of Ethyl octanoate with 2-butanone using a strong base such as sodium ethoxide or sodium hydride. In this reaction, 2-butanone will serve as the nucleophilic donor after deprotonation at its α-carbon, and ethyl octanoate will act as the electrophilic acceptor.[3][5]

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound via Mixed Claisen Condensation

Materials:

-

Ethyl octanoate

-

2-Butanone

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the portion-wise addition of sodium ethoxide or sodium hydride. The suspension is stirred to ensure it is well-dispersed.

-

Enolate Formation: A solution of 2-butanone in the anhydrous solvent is added dropwise to the stirred base suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a specified time to ensure complete enolate formation.

-

Condensation: A solution of ethyl octanoate in the anhydrous solvent is added dropwise to the reaction mixture. The reaction is then gently refluxed for several hours to drive the condensation to completion.

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and 1 M HCl to neutralize the excess base and protonate the resulting β-diketonate salt. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

β-Diketones exist as a mixture of keto and enol tautomers in equilibrium. This tautomerism significantly influences their spectroscopic properties.[6][7][8]

Keto-Enol Tautomerism

Caption: Keto-enol tautomerism in β-diketones.

Predicted Characterization Data

The following table summarizes the expected quantitative data for the characterization of this compound.

| Analysis | Expected Data |

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.33 g/mol |

| ¹H NMR | δ (ppm): ~15-17 (broad s, 1H, enolic OH), ~5.5 (s, 1H, vinyl H of enol), ~3.5 (s, 2H, α-CH₂ of keto), ~2.5-2.1 (m, protons α to C=O), ~1.6-1.2 (m, alkyl chain CH₂), ~0.9 (t, terminal CH₃) |

| ¹³C NMR | δ (ppm): ~200-210 (keto C=O), ~190 (enol C=O), ~100 (vinyl C-H of enol), ~50-60 (α-CH₂ of keto), ~40-20 (alkyl chain carbons) |

| IR Spectroscopy | ν (cm⁻¹): ~3400-2400 (broad, O-H stretch of enol), ~1720 (C=O stretch of keto), ~1640 (conjugated C=O stretch of enol), ~1580 (C=C stretch of enol)[6][9] |

| Mass Spectrometry (EI) | m/z (%): 212 (M⁺), fragments corresponding to α-cleavage and McLafferty rearrangement. |

| Mass Spectrometry (ESI) | m/z: 213.18 [M+H]⁺, 235.16 [M+Na]⁺[10] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. The presence of both keto and enol forms can often be observed in the NMR spectrum.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The characteristic peaks for both the keto and enol forms should be identified.[6][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is to be performed to confirm the molecular formula. Electron Impact (EI) mass spectrometry can provide information about the fragmentation pattern, while Electrospray Ionization (ESI) is useful for determining the molecular weight with minimal fragmentation.[10]

Potential Applications and Further Research

Long-chain β-diketones are found in nature and have been investigated for various biological activities, including antioxidant and antimicrobial properties.[11] The synthesized this compound can be screened for similar biological activities. Furthermore, as a β-diketone, it can be used as a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] It can also be used as a chelating agent for various metal ions.[8] Further research could involve the synthesis of derivatives and the evaluation of their structure-activity relationships.

References

- 1. ijpras.com [ijpras.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. mdpi.com [mdpi.com]

Crystal Structure Analysis of β-Diketones: A Technical Guide Using Dibenzoylmethane as a Model System

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available crystallographic data could be located for 2-Methyldodecane-4,6-dione. This guide therefore utilizes the well-characterized β-diketone, dibenzoylmethane (DBM) , as a representative model to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental protocols and data presented herein pertain to dibenzoylmethane.

Introduction

β-Diketones are a significant class of organic compounds characterized by two carbonyl groups separated by a methylene group. This arrangement facilitates keto-enol tautomerism, leading to a planar six-membered enol ring stabilized by a strong intramolecular hydrogen bond. This structural feature is crucial for their biological activity and their ability to act as chelating agents for metal ions. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and materials science applications.

This technical guide provides an in-depth overview of the crystal structure analysis of a representative β-diketone, dibenzoylmethane. It covers the synthesis, crystallization, and X-ray diffraction analysis, presenting the crystallographic data in a structured format.

Experimental Protocols

The overall workflow for the crystal structure analysis of dibenzoylmethane is outlined below, from synthesis to data refinement.

Dibenzoylmethane is synthesized via a Claisen condensation reaction between ethyl benzoate and acetophenone, using a strong base such as sodium ethoxide.[1]

-

Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer and a condenser for downward distillation is charged with ethyl benzoate and acetophenone.[1]

-

Base Addition: The flask is heated to 150-160°C in an oil bath. Sodium ethoxide is added in portions to the hot mixture. The ethanol formed during the reaction is distilled off to drive the equilibrium.[1]

-

Work-up and Purification: After cooling, the reaction mixture is dissolved in water and acidified (e.g., with sulfuric acid) to precipitate the crude dibenzoylmethane. The crude product is then washed with a sodium bicarbonate solution to remove any unreacted esters and acidic byproducts.[1] The resulting solid is collected and can be further purified by recrystallization.

High-quality single crystals suitable for X-ray diffraction are grown using the slow evaporation method.[2]

-

Solvent Selection: The purified dibenzoylmethane is dissolved in a suitable solvent, such as acetone or an alcohol-water mixture, to create a saturated or near-saturated solution.

-

Evaporation: The solution is placed in a vial, covered loosely to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the X-ray diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations.[2][3] X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis.[3]

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares methods (e.g., using software like SHELXL).[3] This process refines the atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

Dibenzoylmethane is known to crystallize in at least two polymorphic forms: a monoclinic and an orthorhombic form.[2] The crystallographic data for the well-established orthorhombic form are summarized below.[4]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂O₂ |

| Formula Weight | 224.25 g/mol |

| Temperature | 298 K (room temperature) |

| Wavelength | Not specified |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 10.857 Å |

| b | 24.446 Å |

| c | 8.756 Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 2322.5 ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.28 g/cm³ |

| Final R index [I > 2σ(I)] | 5.97% |

Data sourced from Williams, D. E. (1966). Acta Cryst., 21, 340-349.[4]

The enolic form of dibenzoylmethane features a strong intramolecular hydrogen bond.

| Bond/Angle | Length (Å) / Degrees (°) |

| Bond Lengths | |

| C=O (mean) | ~1.30 Å |

| C-C (enol ring, mean) | ~1.40 Å |

| O···O (intramolecular) | 2.47 Å |

| C-C (benzene, mean) | 1.389 Å |

| C-H (benzene, mean) | 0.98 Å |

| Bond Angles | |

| C-C-C (enol ring) | Varies |

| O-C-C (enol ring) | Varies |

Note: The exact bond lengths and angles can vary slightly depending on the specific refinement. The values presented are indicative of the structure.[4]

Structural Insights and Logical Relationships

The crystal structure of dibenzoylmethane reveals key features of β-diketones. The molecule exists in the enol form, with a planar six-membered ring formed by the two oxygen atoms, the three central carbon atoms, and the enolic hydrogen.

References

An In-Depth Technical Guide to Tautomerism in Long-Chain Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the tautomeric equilibrium of long-chain beta-diketones. Understanding this phenomenon is critical for applications in drug development, materials science, and chemical synthesis, as the specific tautomeric form can significantly influence a molecule's biological activity, reactivity, and physical properties.

Introduction to Tautomerism in Beta-Diketones

Beta-diketones are organic compounds containing two carbonyl groups separated by a single carbon atom. These molecules exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This equilibrium, known as keto-enol tautomerism, is a fundamental concept in organic chemistry.[1] The interconversion between these forms involves the migration of a proton and the shifting of bonding electrons.

The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization, along with conjugation, can lead to a significant population of the enol tautomer at equilibrium.[2] The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the keto to enol tautomers can be quantified by the equilibrium constant, Keq, where Keq = [enol]/[keto]. This ratio is influenced by several factors, including the nature of the substituents on the beta-diketone scaffold, the solvent polarity, and the temperature.

The following table summarizes quantitative data on the keto-enol equilibrium for a selection of beta-diketones, illustrating the effects of substitution and solvent.

| Compound | R1 | R2 | R3 | Solvent | Temperature (°C) | % Enol Form | Keq ([enol]/[keto]) |

| Acetylacetone | CH₃ | H | CH₃ | CCl₄ | Ambient | 95 | 19.0 |

| Acetylacetone | CH₃ | H | CH₃ | DMSO | Ambient | 62 | 1.63 |

| Acetylacetone | CH₃ | H | CH₃ | H₂O | Ambient | 15 | 0.18 |

| 3-Methylacetylacetone | CH₃ | CH₃ | CH₃ | CCl₄ | Ambient | 41 | 0.70 |

| 3-Phenylacetylacetone | CH₃ | Ph | CH₃ | CCl₄ | Ambient | 96 | 24.0 |

| Dibenzoylmethane | Ph | H | Ph | CDCl₃ | Ambient | >99 | >99 |

| 1,3-Diphenylpropane-1,3-dione | Ph | H | Ph | DMSO | Ambient | 95.8 | 22.8 |

| 1-(p-Methoxyphenyl)-3-phenylpropane-1,3-dione | p-MeO-Ph | H | Ph | DMSO | Ambient | 96.2 | 25.3 |

| 1-(p-Nitrophenyl)-3-phenylpropane-1,3-dione | p-NO₂-Ph | H | Ph | DMSO | Ambient | 94.1 | 16.0 |

Data compiled from various sources. Note that "Ambient" temperature typically refers to the probe temperature of the NMR spectrometer, usually around 20-25 °C.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of intramolecular and intermolecular forces. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric composition.

Caption: Factors influencing the keto-enol tautomeric equilibrium.

The electronic and steric properties of the substituents (R1, R2, and R3) play a pivotal role in determining the tautomeric preference.

-

Electron-withdrawing groups (e.g., trifluoromethyl) at the R1 or R3 positions increase the acidity of the α-protons, thereby favoring the enol form.

-

Electron-donating groups at the R1 or R3 positions generally have a smaller effect but can slightly favor the keto form.

-

Bulky substituents at the R1 and R3 positions can sterically hinder the planarity of the enol form, but in many cases, they favor enolization by destabilizing the diketo form.

-

Substitution at the central carbon (R2) , especially with alkyl groups, generally disfavors the enol form due to steric hindrance and the disruption of the conjugated system.

The polarity and hydrogen-bonding capability of the solvent significantly impact the keto-enol equilibrium.

-

Nonpolar solvents (e.g., hexane, carbon tetrachloride) are less able to stabilize the more polar diketo form, thus the equilibrium tends to shift towards the less polar, intramolecularly hydrogen-bonded enol form.

-

Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form and stabilizing the diketo form, shifting the equilibrium towards the keto tautomer.

-

Polar protic solvents (e.g., water, methanol) are effective at solvating both tautomers through hydrogen bonding. However, they tend to favor the keto form by forming strong intermolecular hydrogen bonds with the carbonyl groups, which can outweigh the stability gained from the intramolecular hydrogen bond in the enol.

Temperature can influence the tautomeric equilibrium. Generally, an increase in temperature favors the thermodynamically less stable tautomer. In many cases, the enol form is enthalpically favored due to conjugation and intramolecular hydrogen bonding, while the keto form is entropically favored.

Experimental Protocols for Tautomer Analysis

The quantitative determination of the keto-enol ratio is most commonly achieved using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR spectroscopy is a powerful and direct method for quantifying the tautomeric composition in solution. The keto and enol forms give rise to distinct sets of signals that can be integrated to determine their relative concentrations.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the beta-diketone.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrumental Parameters:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Set the spectral width to encompass all proton signals (typically 0-15 ppm).

-

Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 10-30 seconds is generally recommended for quantitative analysis.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Enol form: A sharp signal for the enolic proton (δ ≈ 12-17 ppm), a signal for the vinylic proton (δ ≈ 5-6 ppm), and signals for the substituents.

-

Keto form: A signal for the α-protons (CH₂) (δ ≈ 3-4 ppm) and signals for the substituents.

-

-

Carefully integrate a well-resolved signal for each tautomer that is unique and not overlapping with other signals. For example, integrate the enolic proton signal for the enol form and the α-proton signal for the keto form.

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100 where 'n' is the number of protons represented by the integrated keto signal (e.g., n=2 for the CH₂ group).

-

Calculate the equilibrium constant: Keq = (% Enol) / (100 - % Enol).

-

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, particularly for compounds where the enol form has a strong, distinct absorption band due to the conjugated system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the beta-diketone of known concentration in a suitable solvent (e.g., cyclohexane, ethanol). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the measurements are within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

-

Instrumental Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

-

-

Data Analysis:

-

Identify the absorption maximum (λmax) corresponding to the π-π* transition of the conjugated enol form. The keto form typically absorbs at a shorter wavelength with a lower intensity.

-

The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity of the enol form, b is the path length of the cuvette, and c is the concentration of the enol.

-

The molar absorptivity (ε) of the pure enol form is often difficult to determine directly. It can be estimated by measuring the absorbance in a nonpolar solvent where the enol form is known to be highly dominant, or through computational methods.

-

Once the concentration of the enol form is known, the concentration of the keto form can be calculated by subtracting the enol concentration from the total concentration of the beta-diketone.

-

Calculate the percentage of the enol form and the equilibrium constant as described for the NMR method.

-

Logical Relationships and Experimental Workflow

The determination of the tautomeric equilibrium and the factors influencing it can be represented as a logical workflow.

Caption: Experimental workflow for determining tautomeric equilibrium.

Conclusion

The tautomerism of long-chain beta-diketones is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For professionals in drug development and related scientific fields, a quantitative understanding of the keto-enol equilibrium is paramount. The methodologies and data presented in this guide provide a framework for the analysis and prediction of tautomeric behavior, which is essential for the rational design of molecules with desired chemical and biological properties. The ability to control the tautomeric ratio through synthetic modification and solvent selection offers a powerful tool for optimizing the performance of beta-diketone-containing compounds.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Methyldodecane-4,6-dione

Disclaimer: Direct experimental data on the biological activity of 2-Methyldodecane-4,6-dione is not available in the current scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of structurally related molecules, including alkyl-substituted β-diketones and long-chain aliphatic compounds. The information presented herein is for research and informational purposes only and should be interpreted as a predictive analysis.

Introduction

This compound is a β-diketone with a long aliphatic chain. The β-diketone moiety is a well-known structural motif in a variety of biologically active compounds, capable of tautomerization and metal chelation, which can contribute to its chemical reactivity and biological interactions.[1][2] The long dodecane chain imparts significant lipophilicity to the molecule, which may influence its membrane permeability and interaction with hydrophobic pockets of biological targets. This guide explores the potential antimicrobial, cytotoxic, and anti-inflammatory activities of this compound by drawing parallels with structurally analogous compounds.

Potential Biological Activities

Based on the activities of related compounds, this compound could potentially exhibit a range of biological effects.

Antimicrobial Activity:

Long-chain aliphatic compounds and some β-diketones have demonstrated notable antimicrobial properties. The lipophilic nature of the dodecane chain in this compound could facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and function. This mechanism is common for long-chain fatty alcohols and acids.[3] Furthermore, the β-diketone functionality can chelate metal ions essential for bacterial enzyme function, thereby inhibiting microbial growth.

Cytotoxic Activity:

Several β-diketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, N-substituted indan-1,3-diones have shown potent cytotoxicity by inhibiting DNA and RNA synthesis.[4] Cyclohexane-1,3-dione derivatives have also been identified as cytotoxic agents against several cancer cell lines.[5] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in nucleotide biosynthesis pathways. Given its β-diketone core, this compound could potentially exert cytotoxic effects through similar mechanisms.

Anti-inflammatory Activity:

Certain β-diketones are known to possess anti-inflammatory properties. This activity is often attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory enzymes. The enol form of the β-diketone is a key structural feature that contributes to its antioxidant and radical scavenging capabilities.

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound. Note: This data is not for this compound.

| Compound Class | Specific Compound Example | Biological Activity | Quantitative Data (e.g., MIC, IC50) | Reference |

| Long-Chain Fatty Alcohols | 1-Dodecanol | Antibacterial against S. aureus | - | [3] |

| Long-Chain Fatty Alcohols | 1-Tridecanol | Antibacterial against S. aureus | - | [3] |

| Dendritic Tricarboxylato Amphiphiles | C18-C22 chain length | Antimicrobial against MRSA | MIC = 36 mg/L | [6] |

| Dendritic Tricarboxylato Amphiphiles | C18-C22 chain length | Antimicrobial against C. albicans | MIC = 4.4 mg/L | [6] |

| Dendritic Tricarboxylato Amphiphiles | C18-C22 chain length | Antimicrobial against S. cerevisiae | MIC = 1.1 mg/L | [6] |

| Cyclohexane-1,3-dione Derivatives | Analog 26 | Inhibition of mutant SOD1 aggregation | EC50 = 700 nM | [7] |

| N-Substituted Indan-1,3-diones | Various derivatives | Cytotoxicity against leukemia and solid tumors | - | [4] |

Experimental Protocols for Evaluating Biological Activity

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive control wells (microorganism without the compound) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Hypothetical Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows for this compound, based on the activities of related compounds.

Caption: Hypothetical mechanism of antimicrobial action via membrane disruption.

Caption: Postulated cytotoxic mechanism via inhibition of nucleotide synthesis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While there is a clear absence of direct research on the biological activities of this compound, the structural analogy to other bioactive β-diketones and long-chain aliphatic molecules provides a rational basis for predicting its potential as an antimicrobial and cytotoxic agent. The lipophilic dodecane chain is anticipated to play a crucial role in its interaction with biological membranes, while the β-diketone moiety offers a reactive center for enzyme inhibition and metal chelation. Further experimental validation is essential to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound. The protocols and potential mechanisms outlined in this guide provide a foundational framework for future investigations into the biological properties of this compound.

References

- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial activity of long-chain, water-soluble, dendritic tricarboxylato amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Armor: A Technical Guide to the Natural Occurrence of Long-Chain Aliphatic Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic beta-diketones are a fascinating and specialized class of lipids found predominantly in the epicuticular waxes of various plants. These compounds play a crucial role in the plant's defense mechanisms, contributing to drought resistance, UV protection, and creating a barrier against pathogens. Their unique chemical structure, characterized by two ketone groups separated by a methylene group on a long aliphatic chain, imparts specific physical and chemical properties that are of growing interest in materials science and drug development. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of these intriguing molecules.

Natural Occurrence and Distribution

Long-chain aliphatic beta-diketones are not ubiquitous in the plant kingdom but are notably abundant in the epicuticular waxes of certain plant families and species. The primary function of these waxes is to form a hydrophobic protective layer on the plant surface. The presence and composition of beta-diketones can vary significantly between plant species, organs, and even developmental stages.

The most well-documented sources of these compounds are members of the grass family (Poaceae), particularly in the tribe Triticeae, which includes staple crops like barley (Hordeum vulgare) and wheat (Triticum aestivum).[1][2][3][4] They are also found in various species of Eucalyptus, Dianthus, Rhododendron, and Hosta.[1] In barley, for instance, the epicuticular wax on leaf sheaths can contain as much as 80% hentriacontane-14,16-dione.[2]

Quantitative Data on Long-Chain Aliphatic Beta-Diketones in Various Plant Species

| Plant Species | Plant Part | Major β-Diketone(s) | Concentration/Relative Abundance | Reference |

| Hordeum vulgare (Barley) | Leaf Sheath | Hentriacontane-14,16-dione (C31) | ~80% of epicuticular wax | [2] |

| Triticum aestivum (Wheat) | Straw | Hentriacontane-14,16-dione (C31) | 62.9% - 68.8% of epicuticular wax | [3] |

| Vanilla fragrans (Vanilla) | Immature Beans | Unsaturated β-diketones | ~28% of neutral lipids | [5] |

| Eucalyptus pulverulenta | Leaves | Hentriacontane-14,16-dione (C31) | Data not specified | [6] |

| Dianthus species | Leaves | Tricosane-2,4-dione | Predominant in tubular epicuticular wax | [7] |

Biosynthesis of Long-Chain Aliphatic Beta-Diketones

The biosynthesis of long-chain aliphatic beta-diketones is a complex process that occurs within the epidermal cells of plants. In barley, a model organism for studying this pathway, a specific gene cluster known as Cer-cqu is responsible for their production.[8][9][10] This pathway is under the regulatory control of the WIN1/SHN1 transcription factor, which is a key regulator of cuticular wax biosynthesis.[2][5][11][12][13][14]

The biosynthesis is a specialized polyketide pathway. It is initiated with a primer molecule, which then undergoes a series of elongation steps, followed by the action of specific enzymes encoded by the Cer-cqu cluster to form the characteristic beta-diketone structure.

Key Enzymes in the Barley Beta-Diketone Biosynthetic Pathway:

-

Cer-c: A chalcone synthase-like polyketide synthase, also referred to as diketone synthase (DKS), which is central to the formation of the beta-diketone structure.[8][10]

-

Cer-u: A P450 enzyme, likely involved in hydroxylation of the beta-diketones.[8][10]

Experimental Protocols

The study of long-chain aliphatic beta-diketones requires specific methodologies for their extraction, isolation, and characterization due to their hydrophobic nature and presence within a complex mixture of other lipids in the epicuticular wax.

Extraction of Epicuticular Waxes

A common method for the extraction of epicuticular waxes involves the brief immersion of the plant material in a non-polar solvent. This minimizes the co-extraction of intracellular lipids.

Protocol:

-

Harvest fresh plant material (e.g., leaves, stems).

-

Briefly immerse the plant material (typically for 30-60 seconds) in a suitable solvent such as hexane or chloroform at room temperature.[15][16][17]

-

Remove the plant material from the solvent.

-

Filter the solvent extract to remove any solid debris.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.

-

For quantitative analysis, the surface area of the extracted plant material should be measured to express the wax load per unit area.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of long-chain aliphatic beta-diketones.

Protocol:

-

Dissolve the crude wax extract in a suitable solvent (e.g., chloroform or hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

GC conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS or HP-5).

-

Injector Temperature: Typically 280-300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different wax components. A typical program might start at a lower temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C) at a rate of 5-10°C/min, followed by a final hold period.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 50-600).

-

-

Identification: Identify the beta-diketones based on their retention times and mass spectra, which typically show characteristic fragmentation patterns. Comparison with authentic standards and library databases (e.g., NIST) is used for confirmation.

-

Quantification: Quantify the individual compounds by integrating the peak areas and comparing them to the peak area of an internal standard of a known concentration.

Biological Functions and Significance

The primary role of long-chain aliphatic beta-diketones is structural, contributing to the formation of crystalline epicuticular waxes. These waxes create a hydrophobic barrier with several important functions for the plant.

-

Drought Resistance: The waxy layer significantly reduces non-stomatal water loss, which is crucial for plant survival in arid environments.[1]

-

UV Protection: The crystalline structure of the wax can reflect harmful UV radiation, protecting the underlying tissues.

-

Pathogen and Herbivore Defense: The physical barrier of the wax can deter insect herbivores and prevent the germination of fungal spores on the plant surface.[1]

The specific properties of the wax, such as its crystallinity and hydrophobicity, are directly influenced by the presence and concentration of long-chain aliphatic beta-diketones.

Conclusion

Long-chain aliphatic beta-diketones are a specialized but significant class of natural products with important ecological roles for the plants that produce them. A deeper understanding of their natural occurrence, biosynthesis, and chemical properties is essential for researchers in plant science, natural product chemistry, and for professionals in drug development who may find inspiration for novel hydrophobic molecules with unique functionalities. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating compounds.

References

- 1. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WAX INDUCER 1 Regulates β-Diketone Biosynthesis by Mediating Expression of the Cer-cqu Gene Cluster in Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. WIN1, a transcriptional activator of epidermal wax accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hentriacontane-14,16-dione | C31H60O2 | CID 441489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. The Cer-cqu gene cluster determines three key players in a β-diketone synthase polyketide pathway synthesizing aliphatics in epicuticular waxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. The Transcription Factor WIN1/SHN1 Regulates Cutin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. frontiersin.org [frontiersin.org]

- 15. Frontiers | Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Potential applications of alkyl diketones in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Alkyl diketones, organic compounds characterized by the presence of two ketone functional groups separated by an alkyl chain, have emerged as a privileged scaffold in medicinal chemistry. Their inherent chemical reactivity, ability to chelate metals, and diverse biological activities have positioned them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of alkyl diketones in medicinal chemistry, with a focus on their antiviral, anticancer, and immunosuppressive properties. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds.

Antiviral Applications

Alkyl diketones, particularly β-diketones and their derivatives, have demonstrated significant potential as antiviral agents, exhibiting activity against a broad spectrum of both RNA and DNA viruses. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication.

Quantitative Data: Antiviral Activity

The antiviral efficacy of various alkyl diketone derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory potency.

| Compound Class | Virus | Assay | IC50 (µM) | Reference |

| Aryl Alkyl Diketones | Equine Rhinovirus | In vitro inhibition | - | [1] |

| Aryloxy Alkyl Diketones | Herpes Simplex Virus Type 1 & 2 | In vitro activity | - | [2] |

| Quinolonyl Diketo Acid Derivatives | HIV-1 (H9/HTLVIIIB cells) | Antiviral efficacy (EC50) | 4.29 | [3] |

| Diketo Acid Coated Gold Nanoparticles | HIV-1 Integrase (Strand Transfer) | In vitro inhibition | 1.2 ± 0.85 | [4] |

| Diketo Acid Coated Gold Nanoparticles | HIV-1 Integrase (3'-processing) | In vitro inhibition | 0.96 ± 0.34 | [4] |

| 4-Substituted 2,4-Dioxobutanoic Acids | Influenza Polymerase Endonuclease | In vitro inhibition | 0.19 - 21.3 | [5] |

Note: Some studies did not provide specific IC50 values but reported significant antiviral activity.

Key Target: HIV-1 Integrase

A significant focus of research has been the development of diketo acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA. These inhibitors chelate the divalent metal ions in the enzyme's active site, thereby blocking its catalytic activity.

This protocol outlines a typical procedure for evaluating the inhibition of the strand transfer (ST) step of HIV-1 integrase.

Materials:

-

Purified recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA

-

Reaction buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)

-

Alkyl diketone inhibitor (dissolved in DMSO)

-

Quenching solution (e.g., EDTA)

-

Gel loading buffer

-

Polyacrylamide gel and electrophoresis apparatus

-

Phosphorimager or other suitable detection system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HIV-1 integrase, and the donor DNA substrate.

-

Add varying concentrations of the alkyl diketone inhibitor to the reaction mixture. A control with no inhibitor should be included.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the strand transfer reaction by adding the target DNA substrate.

-

Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

Stop the reaction by adding the quenching solution.

-

Add gel loading buffer to the samples and resolve the reaction products by polyacrylamide gel electrophoresis.

-

Visualize and quantify the bands corresponding to the strand transfer products using a phosphorimager.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Experimental Workflow: HIV-1 Integrase Inhibition Assay

Anticancer Applications

The antiproliferative and pro-apoptotic effects of alkyl diketones have been investigated in various cancer cell lines. Curcumin, a naturally occurring diarylheptanoid containing a β-diketone moiety, and its synthetic analogs have been a major focus of this research.

Quantitative Data: Anticancer Activity

The cytotoxic effects of alkyl diketones against different cancer cell lines are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Src Kinase | 59.2 ± 0.1 | [5] |

| Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate | Src Kinase | 48.3 ± 0.2 | [5] |

| Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate | Src Kinase | 90.3 ± 0.1 | [5] |

| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Glycolic acid oxidase | 0.06 | [6] |

| DL-3 (synthetic derivative) | MDA-MB-231 (Breast Cancer) | 5.3 ± 0.69 | [7] |

| DL-3 (synthetic derivative) | MCF-7 (Breast Cancer) | 3.54 ± 0.76 | [7] |

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anticancer and anti-inflammatory effects of curcumin and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Curcumin and its analogs can inhibit NF-κB activation through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[6]

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibitory effect of alkyl diketones on NF-κB activation using a luciferase reporter gene assay.

Materials:

-

RAW 264.7 macrophage cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Alkyl diketone inhibitor (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the stably transfected cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the alkyl diketone inhibitor for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

-

Stimulate the cells with an NF-κB activator such as LPS or TNF-α to induce NF-κB activation. Include an unstimulated control.

-

Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 4-6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.

-

Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.[6][9]

Immunosuppressive and Anti-inflammatory Applications

Certain alkyl diketones have demonstrated immunosuppressive and anti-inflammatory properties, suggesting their potential in treating autoimmune diseases and inflammatory conditions.

Quantitative Data: Immunosuppressive and Anti-inflammatory Activity

| Compound | Target/Assay | IC50 (µM) | Reference |

| Iminosugar derivative 10e | Mouse splenocyte proliferation | 2.16 | [10] |

| Iminosugar derivative 10i | Mouse splenocyte proliferation | 2.48 | [10] |

| EF31 (Curcumin analog) | NF-κB DNA-binding (LPS-induced) | ~5 | [9] |

| EF24 (Curcumin analog) | NF-κB DNA-binding (LPS-induced) | ~35 | [9] |

| Curcumin | NF-κB DNA-binding (LPS-induced) | >50 | [9] |

| BAT3 (Curcumin analog) | NF-κB reporter gene expression | ~6 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (e.g., 1% in saline)

-

Alkyl diketone test compound

-

Vehicle control

-

Positive control (e.g., a known NSAID)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the alkyl diketone test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).

-

After a specific time, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Synthesis of Alkyl Diketones

The synthesis of alkyl diketones can be achieved through various methods, with the Claisen condensation being one of the most common and versatile approaches.

General Synthesis Protocol: Claisen Condensation for Dibenzoylmethane Analogs

This protocol describes a general procedure for the synthesis of dibenzoylmethane analogs, a class of β-diketones, via Claisen condensation.

Materials:

-

Substituted acetophenone

-

Substituted ethyl benzoate

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Anhydrous solvent (e.g., ethanol, THF, DMSO)

-

Acid for neutralization (e.g., dilute HCl or H2SO4)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Recrystallization solvent

Procedure:

-

Prepare a solution of the strong base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the substituted acetophenone to the basic solution and stir.

-

Slowly add the substituted ethyl benzoate to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or heated to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully neutralize it with a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent to yield the pure dibenzoylmethane analog.

Conclusion

Alkyl diketones represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy as antiviral, anticancer, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive scaffolds for further drug discovery and development efforts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important chemical class. Future research will likely focus on the development of more potent and selective alkyl diketone derivatives, as well as a deeper understanding of their mechanisms of action and structure-activity relationships. The continued investigation of these compounds holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Substituted Iminosugar Derivatives and Evaluation of Their Immunosuppressive Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyldodecane-4,6-dione and its Analogs as Precursors in Organic Synthesis

Disclaimer: Direct experimental data for 2-methyldodecane-4,6-dione is scarce in publicly available scientific literature. This guide is therefore based on the well-established principles of β-diketone chemistry, providing a robust framework for its synthesis and application as a precursor in organic synthesis.

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the synthesis and reactivity of β-diketones, using this compound as a representative example.

Synthesis of β-Diketones

The most common and versatile method for the synthesis of β-diketones is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base.[1][2] For the synthesis of this compound, a plausible route would involve the Claisen condensation of an ester and a ketone.

A plausible synthetic approach for this compound is the crossed Claisen condensation between ethyl 2-methylpropanoate and 2-pentanone, followed by alkylation. A more direct, but potentially lower-yielding, approach would be the acylation of the enolate of undecan-4-one with a suitable acylating agent.

General Experimental Protocol for Claisen Condensation

The following is a generalized protocol for a Claisen condensation to synthesize a β-diketone.

Materials:

-

Ester (e.g., ethyl acetate)

-

Ketone (e.g., acetone)

-

Strong base (e.g., sodium ethoxide, sodium hydride)[1]

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Acid for workup (e.g., dilute hydrochloric acid, acetic acid)

Procedure:

-

A solution of the ketone is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The strong base is added portion-wise to the ketone solution at a low temperature (typically 0 °C) to form the enolate.

-

The ester is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to reflux to drive the condensation.

-

After the reaction is complete, it is cooled and then quenched by the addition of an acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified by distillation or chromatography.

Synthesis Pathway for a Generic β-Diketone via Claisen Condensation

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-Methyldodecane-4,6-dione in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2] This equilibrium is particularly significant in β-dicarbonyl compounds, such as 2-Methyldodecane-4,6-dione, due to the ability of the enol form to be stabilized by intramolecular hydrogen bonding and conjugation.[2][3] The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent in which the compound is dissolved.[4][5][6] Understanding and quantifying the tautomeric distribution in different solvents is crucial for predicting the reactivity, bioavailability, and other physicochemical properties of drug candidates and other functional molecules.

The Influence of Solvents on Tautomeric Equilibrium

The solvent plays a critical role in determining the relative stability of the keto and enol tautomers.[4][5] Generally, the equilibrium will shift to favor the tautomer that is better solvated and stabilized by the solvent environment. The key solvent properties influencing the keto-enol equilibrium of β-diketones are polarity and hydrogen bonding capacity.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors.[1] They can disrupt the intramolecular hydrogen bond that stabilizes the enol form by forming intermolecular hydrogen bonds with the keto and enol tautomers. Typically, the more polar keto form is favored in polar protic solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but do not have acidic protons.[1] They can stabilize the enol form through dipole-dipole interactions and by acting as hydrogen bond acceptors for the enolic hydroxyl group.[1][4]

-

Non-polar Solvents (e.g., hexane, carbon tetrachloride): In non-polar solvents, the intramolecularly hydrogen-bonded enol form is significantly favored.[6] The lack of solvent interaction allows the stabilizing internal hydrogen bond of the enol to predominate, making it the more stable tautomer.

The general trend, often referred to as Meyer's rule for acyclic β-dicarbonyls, is that the proportion of the keto tautomer increases with increasing solvent polarity.[4]

Experimental Protocols for Tautomerism Analysis

The determination of keto-enol equilibrium constants is commonly achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful and widely used technique for quantifying the ratio of keto and enol forms in solution because the tautomerization is typically slow on the NMR timescale, resulting in distinct signals for each form.[3][4][7]

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆) at a concentration of approximately 10-20 mg/mL.

-

Ensure the solvents are of high purity to avoid catalytic effects on the equilibrium.

-

Allow the solutions to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period before analysis.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample using a spectrometer operating at a frequency of 300 MHz or higher.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral window should be wide enough to include the downfield enolic hydroxyl proton signal (typically δ 10-16 ppm).

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For this compound, these would be:

-

Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups (typically δ 3-4 ppm).

-

Enol form: A singlet for the vinylic proton (-CH=) (typically δ 5-6 ppm) and a broad singlet for the enolic hydroxyl proton (-OH) (typically δ 10-16 ppm).

-

-

Integrate the area under the identified peaks. The ratio of the tautomers can be calculated from these integrals.

-

The percentage of the enol form can be calculated using the following formula, where Ienol is the integral of the vinylic proton and Iketo is half the integral of the methylene protons:

%Enol = [Ienol / (Ienol + 0.5 * Iketo)] * 100

-

The equilibrium constant (Keq) is calculated as [%Enol] / [%Keto].

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms have different chromophores and thus absorb at different wavelengths.[6][8][9]

Experimental Protocol:

-

Sample Preparation:

-

Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Concentrations should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank for background correction.

-

-

Data Analysis:

-

The keto form typically exhibits a weak n→π* transition at a shorter wavelength (around 270-290 nm).[6]

-

The conjugated enol form shows a strong π→π* transition at a longer wavelength (around 300-350 nm).[6]

-

By identifying the absorption maxima corresponding to each tautomer, the relative proportions can be qualitatively assessed. Quantitative analysis requires knowledge of the molar absorptivity of each tautomer, which can be challenging to determine accurately.

-

Quantitative Data on Tautomeric Equilibrium

The following table presents hypothetical, yet representative, data for the keto-enol equilibrium of this compound in various solvents at 298 K, based on established trends for similar β-diketones.

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |

| Hexane | 1.88 | ~5 | ~95 | ~19.0 |

| Carbon Tetrachloride | 2.24 | ~8 | ~92 | ~11.5 |

| Benzene | 2.28 | ~15 | ~85 | ~5.7 |

| Chloroform | 4.81 | ~20 | ~80 | ~4.0 |

| Acetone | 20.7 | ~35 | ~65 | ~1.86 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~40 | ~60 | ~1.5 |

| Methanol | 32.7 | ~60 | ~40 | ~0.67 |

| Water | 80.1 | ~85 | ~15 | ~0.18 |

Disclaimer: The data presented in this table is illustrative and based on general principles of solvent effects on the keto-enol tautomerism of β-diketones. It is intended to represent expected trends for this compound and is not based on direct experimental measurements of this specific compound.

Visualizations

Keto-Enol Tautomerism of this compound

Caption: Keto-enol equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for determining keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound, like other β-dicarbonyl compounds, is governed by a delicate balance of structural and environmental factors. The solvent has a profound impact on the position of the tautomeric equilibrium, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar protic solvents favoring the more polar keto form. A thorough understanding of these solvent effects, quantified through robust analytical techniques such as NMR and UV-Vis spectroscopy, is indispensable for professionals in research and drug development. This knowledge enables the prediction and control of molecular properties that are critical for the design of new chemical entities with desired activities and characteristics.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyldodecane-4,6-dione via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane-4,6-dione is a β-diketone, a class of organic compounds characterized by two ketone functional groups separated by a single carbon atom. β-Diketones are versatile intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug development due to their ability to chelate metals and serve as precursors for the synthesis of various heterocyclic compounds.[1][2] The Claisen condensation is a classical and widely employed carbon-carbon bond-forming reaction for the synthesis of β-dicarbonyl compounds.[1][2] This application note provides a detailed protocol for the synthesis of this compound using a crossed Claisen condensation reaction.

Synthesis Overview

The synthesis of this compound is achieved through a crossed Claisen condensation between a ketone, 2-heptanone, and an ester, ethyl isobutyrate. In this reaction, a strong base is used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group yields the desired β-diketone.[3][4][5]

Reaction Scheme:

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Heptanone | Reagent | Sigma-Aldrich |

| Ethyl isobutyrate | Reagent | Sigma-Aldrich |

| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |

| Diethyl ether, anhydrous | ACS Grade | Fisher Scientific |

| Toluene, anhydrous | ACS Grade | Fisher Scientific |

| Hydrochloric acid, 1 M | ACS Grade | VWR |

| Saturated sodium bicarbonate solution | Laboratory Grade | - |

| Brine (Saturated NaCl solution) | Laboratory Grade | - |

| Anhydrous magnesium sulfate | Laboratory Grade | Fisher Scientific |

| Copper(II) acetate monohydrate | Reagent | Sigma-Aldrich |

| Methanol | ACS Grade | Fisher Scientific |

| Dichloromethane | ACS Grade | Fisher Scientific |

Synthesis of this compound

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Base Suspension: To the flask, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) and wash with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil. Suspend the washed sodium hydride in 50 mL of anhydrous toluene.

-

Enolate Formation: In the dropping funnel, prepare a solution of 2-heptanone (5.71 g, 50 mmol) in 20 mL of anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes. The mixture will warm up, and hydrogen gas will evolve. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

-

Condensation: Add a solution of ethyl isobutyrate (5.81 g, 50 mmol) in 20 mL of anhydrous toluene to the reaction mixture dropwise over 30 minutes.

-

Reaction Completion: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Copper Complex Formation

β-Diketones can be effectively purified by forming a copper(II) complex, which can be precipitated, washed, and then decomposed to yield the pure β-diketone.[6]

-

Complex Formation: Dissolve the crude this compound in 100 mL of methanol. In a separate beaker, dissolve copper(II) acetate monohydrate (5.0 g, 25 mmol) in 100 mL of hot water. Add the hot copper(II) acetate solution to the methanolic solution of the β-diketone with vigorous stirring. A green precipitate of the copper(II) bis(2-methyldodecane-4,6-dionato) complex will form.

-

Isolation of the Complex: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the green precipitate by vacuum filtration and wash it with cold methanol and then with water.

-

Decomposition of the Complex: Suspend the dried copper complex in 100 mL of dichloromethane. Add 50 mL of 2 M sulfuric acid and stir the two-phase mixture vigorously for 1-2 hours until the green solid disappears and the aqueous layer turns blue.

-

Isolation of the Pure Product: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (2-Heptanone : Ethyl Isobutyrate : NaH) | 1 : 1 : 1 |

| Solvent | Toluene |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-75% |

Spectroscopic Data (Representative for Long-Chain β-Diketones)

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~15.5-16.5 | s (broad) | 1H | Enolic OH (keto-enol tautomerism) |

| ~5.5 | s | 1H | C5-H (enol form) |

| ~3.5 | s | 2H | C5-H₂ (keto form) |

| ~2.5 | t | 2H | C7-H₂ |

| ~2.2 | t | 2H | C3-H₂ |

| ~1.6 | m | 2H | C8-H₂ |

| ~1.3 | m | 4H | C9-H₂, C10-H₂, C11-H₂ |

| ~1.1 | d | 6H | C1-H₃, C2-CH₃ |

| ~0.9 | t | 3H | C12-H₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~203-205 | C4, C6 (keto form) |

| ~190-195 | C4, C6 (enol form) |

| ~100 | C5 (enol form) |

| ~58 | C5 (keto form) |

| ~45 | C7 |

| ~40 | C3 |

| ~31 | C10 |

| ~29 | C9 |

| ~23 | C8 |

| ~22 | C11 |

| ~18 | C1, C2-CH₃ |

| ~14 | C12 |

IR Spectroscopy (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (intramolecular H-bond in enol form) |

| ~2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (keto form) |

| ~1610 | Strong | C=O stretch (conjugated, enol form) |

| ~1465, 1375 | Medium | C-H bend |

Mass Spectrometry (EI)

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular Ion) |

| 197 | [M - CH₃]⁺ |

| 169 | [M - C₃H₇]⁺ |

| 141 | [M - C₅H₁₁]⁺ |

| 113 | [CH₃COCH₂CO]⁺ |

| 99 | [CH(CH₃)₂CO]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Workflow Diagram

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound via a crossed Claisen condensation. The detailed experimental procedure, including a purification method involving copper complex formation, is designed to be a valuable resource for researchers in organic and medicinal chemistry. The provided representative spectroscopic data will aid in the characterization of the final product.

References

- 1. ijpras.com [ijpras.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 138. The preparation of some β-diketones from copper complexes and nitrobenzoyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. quora.com [quora.com]

Application Notes and Protocols for the Purification of Long-Chain Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain β-diketones are a class of naturally occurring and synthetic compounds characterized by two carbonyl groups separated by a methylene group, attached to long alkyl chains. These molecules are of significant interest to researchers in various fields, including pharmaceuticals, due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anti-cancer properties. The purification of these compounds from natural sources or from crude synthetic reaction mixtures is a critical step to enable their study and application. This document provides detailed protocols for three common methods for the purification of long-chain β-diketones: purification via copper (II) chelate formation, column chromatography, and recrystallization.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on factors such as the initial purity of the sample, the scale of the purification, and the desired final purity. The following table summarizes representative quantitative data for different purification methods for long-chain β-diketones.

| Purification Method | Starting Material | Target Compound | Initial Purity (% w/w) | Final Purity | Yield (%) | Reference |

| Extraction & Recrystallization | Wheat Straw Wax | Hentriacontane-14,16-dione | 34.5 | Not explicitly stated, but sufficient for subsequent applications | 68.8 | [1][2] |

| Purification via Copper (II) Chelate Formation | Crude Synthetic Mixture | Generic Long-Chain β-Diketone | Variable (Post-synthesis) | High (Often >95%) | Good to Excellent | [3] |

| Column Chromatography | Crude Synthetic Mixture | Generic Long-Chain β-Diketone | Variable | High (Dependent on conditions) | Good to Excellent | [4] |

Note: Quantitative data for specific long-chain β-diketones purified by copper chelation and column chromatography were not available in the cited literature; however, these methods are widely reported to provide high yields and purity.

Experimental Protocols

Protocol 1: Purification via Copper (II) Chelate Formation